(3,5-Diaminophenyl)methanol
Overview
Description
(3,5-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It is characterized by the presence of two amino groups (-NH2) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH2OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Diaminophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzyl alcohol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method includes the use of Friedel-Crafts alkylation followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3,5-Diaminophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3,5-Diaminobenzaldehyde, 3,5-Diaminobenzoic acid.
Reduction: Various alkylated or acylated derivatives.
Substitution: Substituted anilines and other aromatic compounds.
Scientific Research Applications
(3,5-Diaminophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Diaminophenyl)methanol involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, influencing their structure and function. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
(3,4-Diaminophenyl)methanol: Similar structure but with amino groups at the 3 and 4 positions.
(2,5-Diaminophenyl)methanol: Amino groups at the 2 and 5 positions.
(3,5-Diaminobenzoic acid): Carboxyl group instead of the hydroxymethyl group
Uniqueness: (3,5-Diaminophenyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,5-diaminophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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